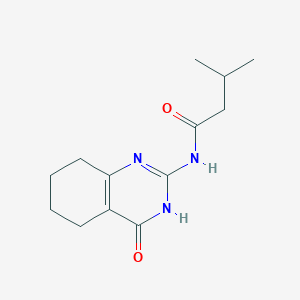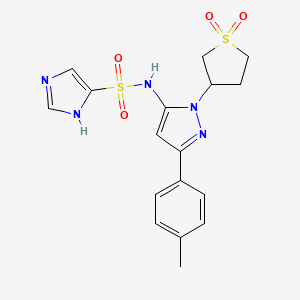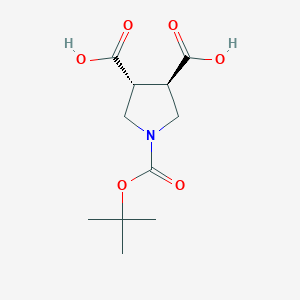
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the empirical formula C14H16N2O . It is a solid substance and its molecular weight is 228.29 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a solid substance . Its empirical formula is C14H16N2O and it has a molecular weight of 228.29 .科学的研究の応用
Anti-Corrosion Applications
One significant application of derivatives similar to 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is in the field of corrosion inhibition. A study demonstrated the efficacy of 8-hydroxyquinoline derivatives in preventing corrosion of mild steel in acidic media. The research detailed the use of weight loss and electrochemical techniques to assess the anti-corrosion potential, revealing that these compounds act as cathodic inhibitors and exhibit high efficiency in protecting mild steel surfaces. The findings underscored the role of the Langmuir adsorption isotherm in describing the adsorption process of these inhibitors on the metal surface, highlighting their significance in industrial applications to prolong metal lifespan and integrity (Dhaybia et al., 2020).
Antimicrobial Activity
Another crucial application domain of quinolin-8-ol derivatives involves their antimicrobial properties. Research focusing on novel quinolin-8-ol compounds and their metal complexes demonstrated promising antimicrobial activity against various microorganisms. These findings suggest that such compounds could serve as potential leads for the development of new antimicrobial agents, offering an alternative route to combat resistant bacterial strains and reduce the burden of infectious diseases (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).
Photodynamic Therapy for Cancer
In the realm of medicinal chemistry, the modification and application of quinolin-8-ol derivatives for therapeutic purposes have been explored, including their potential in photodynamic therapy (PDT) for cancer treatment. A study on the formation of an iron(III) complex with a related heterocycle demonstrated its applicability in PDT against breast cancer, showcasing how these compounds can be leveraged as photosensitizers to induce cell death in cancerous cells under light irradiation. Such research points towards the therapeutic versatility of quinolin-8-ol derivatives, offering avenues for developing novel cancer treatments (Zhong‐Hong Zhu et al., 2019).
将来の方向性
The future directions in the research and development of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and similar compounds could involve exploring their potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
特性
IUPAC Name |
5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPAFUSURGOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)
![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)
![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)


